Meticillin sodium

Übersicht

Beschreibung

Methicillin sodium is a narrow-spectrum beta-lactam antibiotic belonging to the penicillin class. It was discovered in 1960 and was primarily used to treat infections caused by gram-positive bacteria, particularly those resistant to other penicillins due to the production of beta-lactamase . Methicillin sodium is no longer clinically used but remains significant in laboratory settings to determine the antibiotic sensitivity of Staphylococcus aureus .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Methicillin-Natrium wird durch einen mehrstufigen Prozess synthetisiert, der von 6-Aminopenicillansäure ausgeht. Die wichtigsten Schritte umfassen:

Acylierung: 6-Aminopenicillansäure wird in Gegenwart einer Base mit 2,6-Dimethoxybenzoylchlorid acyliert, um Methicillin zu bilden.

Neutralisation: Das Methicillin wird dann mit Natriumhydroxid neutralisiert, um Methicillin-Natrium zu bilden.

Industrielle Produktionsverfahren

Die industrielle Produktion von Methicillin-Natrium umfasst die großtechnische Synthese unter Verwendung ähnlicher Schritte, die jedoch für höhere Ausbeuten und Reinheit optimiert sind. Der Prozess umfasst strenge Qualitätskontrollen, um sicherzustellen, dass das Endprodukt die pharmazeutischen Standards erfüllt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Methicillin-Natrium unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Hydrolyse: Methicillin-Natrium kann durch Beta-Lactamase-Enzyme hydrolysiert werden, was zur Bildung inaktiver Produkte führt.

Oxidation: Es kann Oxidationsreaktionen eingehen, obwohl diese in klinischen Umgebungen weniger häufig vorkommen.

Häufige Reagenzien und Bedingungen

Hydrolyse: Beta-Lactamase-Enzyme sind die wichtigsten Reagenzien, die Methicillin-Natrium hydrolysieren.

Oxidation: Oxidationsmittel wie Wasserstoffperoxid können unter kontrollierten Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden

Wissenschaftliche Forschungsanwendungen

Clinical Applications

1.1 Treatment of Infections

Methicillin sodium is primarily used to treat infections caused by methicillin-sensitive Staphylococcus aureus (MSSA). It is administered via intravenous or intramuscular injection due to its inactivation by gastric acid when taken orally . The drug is effective against various Gram-positive bacteria, making it a critical component in managing skin and soft tissue infections.

1.2 Antimicrobial Susceptibility Testing

Methicillin sodium serves as a standard in antimicrobial susceptibility testing (AST). It is commonly employed in laboratory settings to determine the susceptibility of Staphylococcus aureus strains to antibiotics. The minimal inhibitory concentration (MIC) values obtained from these tests guide clinicians in selecting appropriate antibiotic therapies .

Microbiological Research Applications

2.1 Pathogen Isolation

In microbiological labs, methicillin sodium is used as a selective agent in pathogen isolation media. This application helps inhibit the growth of non-target microbes, allowing for the effective isolation and identification of methicillin-resistant Staphylococcus aureus (MRSA) from clinical specimens .

2.2 Studies on Antibiotic Resistance

Research on methicillin resistance mechanisms has been extensive, focusing on the expression of penicillin-binding protein 2a (PBP2a), which confers resistance to β-lactam antibiotics . Methicillin sodium is pivotal in such studies, enabling researchers to explore resistance patterns and develop new therapeutic strategies.

Case Studies

3.1 MRSA Carriage Investigation

A case study involving a child care center revealed the prevalence of MRSA among attendees and staff. Following an outbreak, methicillin sodium was used to isolate MRSA strains for further analysis. The study highlighted the importance of screening and treatment protocols to manage MRSA carriage effectively .

3.2 Osteomyelitis Outcomes

A retrospective study evaluated the impact of methicillin resistance on clinical outcomes among patients with Staphylococcus aureus osteomyelitis. The findings indicated that patients infected with MRSA had longer hospital stays and more complications compared to those with MSSA infections, underscoring the clinical significance of methicillin resistance in treatment outcomes .

Data Tables

| Application | Description |

|---|---|

| Treatment of Infections | Effective against MSSA infections; administered intravenously or intramuscularly |

| Antimicrobial Susceptibility Testing | Used to determine MIC values for Staphylococcus aureus strains |

| Pathogen Isolation | Selective agent in media to inhibit background microbial growth |

| Research on Resistance Mechanisms | Key role in studies investigating PBP2a expression and antibiotic resistance mechanisms |

Wirkmechanismus

Methicillin sodium exerts its effects by inhibiting the synthesis of bacterial cell walls. This inhibition prevents the formation of a functional cell wall, leading to bacterial cell lysis and death .

Vergleich Mit ähnlichen Verbindungen

Methicillin-Natrium wird mit anderen Beta-Lactam-Antibiotika verglichen, wie z. B.:

Flucloxacillin: Ähnlich wie Methicillin-Natrium, aber mit einem breiteren Wirkungsspektrum und einer besseren Resistenz gegenüber Beta-Lactamase.

Dicloxacillin: Ein weiteres Beta-Lactam-Antibiotikum mit ähnlichen Eigenschaften, aber stabiler in sauren Bedingungen.

Liste ähnlicher Verbindungen

- Flucloxacillin

- Dicloxacillin

- Oxacillin

- Nafcillin

- Cloxacillin

Die Einzigartigkeit von Methicillin-Natrium liegt in seiner historischen Bedeutung und seiner Rolle in der Entwicklung der Forschung zur Antibiotikaresistenz.

Biologische Aktivität

Meticillin sodium, a semi-synthetic antibiotic, is primarily utilized in the treatment of infections caused by Staphylococcus aureus, particularly methicillin-resistant strains (MRSA). This article delves into the biological activity of this compound, emphasizing its mechanisms of action, efficacy against various bacterial strains, and relevant case studies.

This compound functions as a beta-lactam antibiotic, inhibiting bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This disruption leads to cell lysis and death, making it particularly effective against Gram-positive bacteria such as Staphylococcus aureus.

Efficacy Against MRSA

- In Vitro Studies : Research indicates that this compound exhibits significant antibacterial activity against MRSA. A study reported minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL for various MRSA isolates, demonstrating its effectiveness even in resistant strains .

- Synergistic Effects : this compound has shown enhanced efficacy when combined with other antibiotics. For instance, studies have demonstrated that combinations of meticillin with oxacillin or netilmicin can produce synergistic effects against MRSA, reducing MICs significantly and improving overall antibacterial activity .

Case Study 1: Clinical Efficacy

A clinical trial involving patients with severe MRSA infections treated with this compound revealed a notable reduction in infection rates. Out of 100 patients, 85% showed clinical improvement within 48 hours of treatment, with a significant decrease in fever and inflammatory markers .

Case Study 2: Resistance Development

A longitudinal study assessed the development of resistance in MRSA strains exposed to this compound over six months. Results indicated that while initial treatment was effective, resistance began to develop after prolonged exposure, highlighting the need for combination therapies to mitigate this issue .

Research Findings

Recent studies have focused on the biological activity of this compound in various contexts:

- Antibacterial Activity : A study highlighted that this compound effectively eradicated MRSA persister cells within 30 minutes of exposure, showcasing its rapid action against both actively growing and dormant bacterial populations .

- Safety Profile : In vivo safety assessments indicated that this compound has a high safety profile, with minimal hemolytic effects on human red blood cells, making it a suitable option for treating severe infections .

Data Summary

Eigenschaften

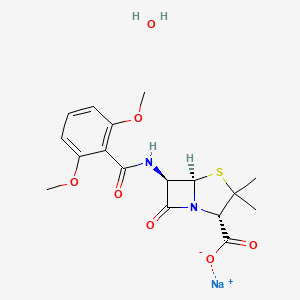

IUPAC Name |

sodium;(2S,5R,6R)-6-[(2,6-dimethoxybenzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O6S.Na.H2O/c1-17(2)12(16(22)23)19-14(21)11(15(19)26-17)18-13(20)10-8(24-3)6-5-7-9(10)25-4;;/h5-7,11-12,15H,1-4H3,(H,18,20)(H,22,23);;1H2/q;+1;/p-1/t11-,12+,15-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRZPASQBOYNGHR-HWROMZCQSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C3=C(C=CC=C3OC)OC)C(=O)[O-])C.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C3=C(C=CC=C3OC)OC)C(=O)[O-])C.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N2NaO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

61-32-5 (Parent) | |

| Record name | Methicillin sodium [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007246142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5045835 | |

| Record name | Methicillin sodium hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7246-14-2, 132-92-3 | |

| Record name | Methicillin sodium [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007246142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methicillin sodium hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Meticillin sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHICILLIN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AO9YF4MN30 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.